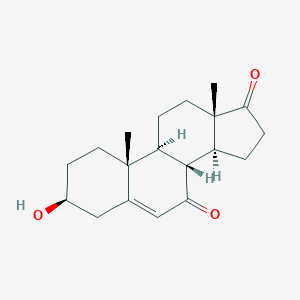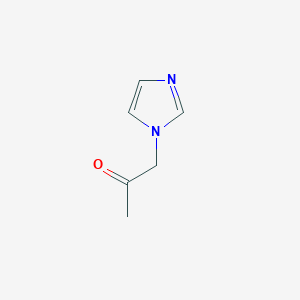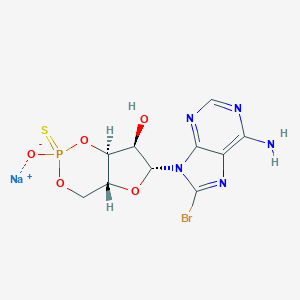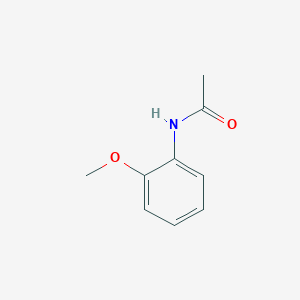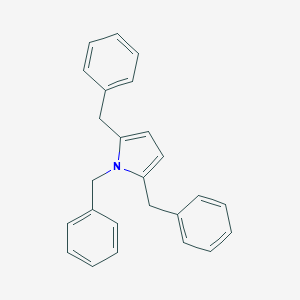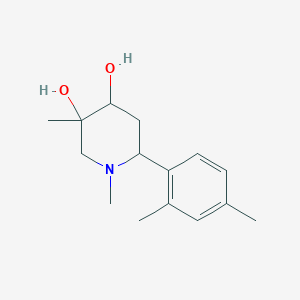![molecular formula C15H16N4O B159745 (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone CAS No. 1854-39-3](/img/structure/B159745.png)
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, also known as CK2 inhibitor CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in the treatment of various cancers, neurodegenerative diseases, and viral infections.
Mechanism of Action
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 works by inhibiting the activity of protein kinase (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, CX-4945 can disrupt these processes and induce cell death in cancer cells. CX-4945 has also been shown to inhibit the replication of viruses such as HIV and HCV by disrupting the viral life cycle.
Biochemical and Physiological Effects:
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the viral life cycle. CX-4945 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 in lab experiments include its specificity for (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone and its ability to induce cell death in cancer cells and inhibit viral replication. However, CX-4945 has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research and development of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945. These include further studies to determine its optimal dosage and administration, as well as its potential applications in the treatment of neurodegenerative diseases. In addition, CX-4945 may have potential applications in combination therapy with other anticancer drugs or antiviral agents. Further studies are needed to determine the efficacy of CX-4945 in these applications.
Synthesis Methods
The synthesis method of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 involves the reaction of 4,6-dichloro-5-nitropyrimidine with 2,7-dimethyl-5,6,7,8-tetrahydroquinoline in the presence of sodium ethoxide. The resulting product is then reacted with phenylmagnesium bromide to yield (4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone.
Scientific Research Applications
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Studies have also shown that CX-4945 can inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, CX-4945 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
1854-39-3 |
|---|---|
Product Name |
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16N4O/c1-9-13-12(14(16)18-10(2)17-13)8-19(9)15(20)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H2,16,17,18) |
InChI Key |
NUEZJRJKNHKWPP-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
Canonical SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
Other CAS RN |
1854-39-3 |
synonyms |
(5-amino-3,9-dimethyl-2,4,8-triazabicyclo[4.3.0]nona-2,4,10-trien-8-yl )-phenyl-methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
